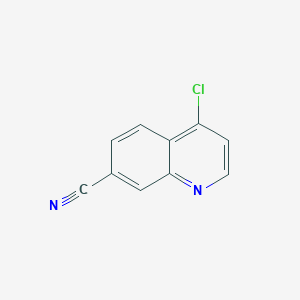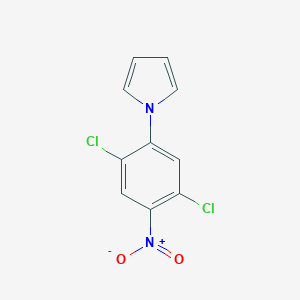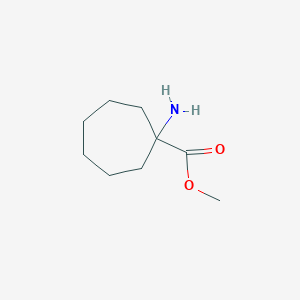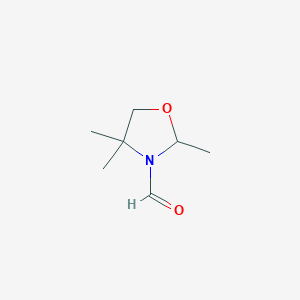
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde (TOC) is a versatile compound that has gained significant attention in the field of scientific research. It is a cyclic organic compound that consists of a five-membered ring containing oxygen and nitrogen atoms. TOC has been extensively studied due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group and a nitrogen atom in its structure. 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to act as a reducing agent in certain reactions.
Biochemical and Physiological Effects
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also readily available and relatively inexpensive. However, 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It is also toxic and should be handled with care.
Future Directions
There are several future directions for the research on 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde. One of the major directions is the development of new synthetic methods for 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde and its derivatives. Another direction is the investigation of the potential applications of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde in the development of new drugs and materials. Additionally, the mechanism of action of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion
In conclusion, 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde is a versatile compound that has potential applications in various scientific research fields. It can be easily synthesized and has several advantages for lab experiments. 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has several potential applications in the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde and its potential applications in various fields.
Synthesis Methods
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde can be synthesized in various ways, including the reaction of trimethylamine and glyoxal, or the reaction of trimethylamine and formaldehyde. The latter method is more commonly used due to its simplicity and high yield. The reaction involves the addition of formaldehyde to trimethylamine in the presence of an acid catalyst, followed by heating to form 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde.
Scientific Research Applications
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the major applications of 2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde is its use as a reagent in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
properties
CAS RN |
174656-71-4 |
|---|---|
Product Name |
2,4,4-Trimethyl-1,3-oxazolidine-3-carbaldehyde |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-8(5-9)7(2,3)4-10-6/h5-6H,4H2,1-3H3 |
InChI Key |
QWZBCPUCJFNLFV-UHFFFAOYSA-N |
SMILES |
CC1N(C(CO1)(C)C)C=O |
Canonical SMILES |
CC1N(C(CO1)(C)C)C=O |
synonyms |
3-Oxazolidinecarboxaldehyde, 2,4,4-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)


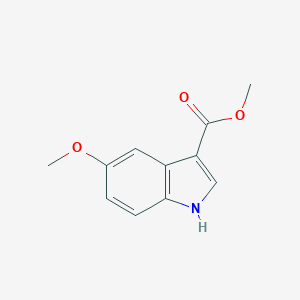


![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)
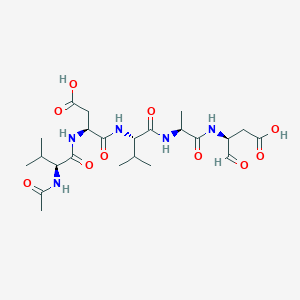

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)

